Methyl 9-oxodec-2-enoate CAS 1189-64-6 literature review
Methyl 9-oxodec-2-enoate CAS 1189-64-6 literature review
An In-depth Technical Guide to Methyl 9-oxodec-2-enoate (CAS 1189-64-6)
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 9-oxodec-2-enoate is a methylated derivative of (E)-9-oxodec-2-enoic acid (9-ODA), a principal component of the queen mandibular pheromone (QMP) in the honeybee, Apis mellifera. As a key semiochemical, it plays a crucial role in regulating the complex social structure of the honeybee colony. This technical guide provides a comprehensive overview of Methyl 9-oxodec-2-enoate, covering its chemical properties, biological significance, synthesis methodologies, and analytical protocols. Designed for researchers, chemists, and professionals in drug development, this document synthesizes current literature to offer field-proven insights and robust procedural frameworks.
Introduction and Biological Context
Methyl 9-oxodec-2-enoate (CAS 1189-64-6) is most notable as the methyl ester of 9-oxodec-2-enoic acid (9-ODA). 9-ODA is a cornerstone of the Queen Mandibular Pheromone (QMP), a complex chemical blend that governs much of a honeybee colony's social order.[1][2] The queen bee secretes QMP to signal her presence, reproductive status, and dominance. This pheromone blend inhibits the rearing of new queens, suppresses ovarian development in worker bees, and acts as a powerful sex attractant for drones during nuptial flights.[1][2][3]
While 9-ODA is the most abundant and studied component, its methyl ester, Methyl 9-oxodec-2-enoate, is also reported to be biologically active.[4] The study of this and other pheromone components is vital for understanding chemical communication in social insects and holds potential for applications in agriculture, such as in bee management and the development of novel pest control strategies. For researchers in drug development, natural products like pheromones offer unique chemical scaffolds and insights into ligand-receptor interactions that can inspire new therapeutic designs.
Chemical Identity and Properties
A precise understanding of a compound's properties is the foundation of all subsequent research and application.
Key Identifiers
| Property | Value | Source |
| CAS Number | 1189-64-6 | [5] |
| IUPAC Name | methyl 9-oxodec-2-enoate | [5] |
| Molecular Formula | C₁₁H₁₈O₃ | [5] |
| Molecular Weight | 198.26 g/mol | [5] |
| Canonical SMILES | CC(=O)CCCCCC=CC(=O)OC | [5] |
| InChIKey | HMAOBTJERLDAIN-UHFFFAOYSA-N | [5] |
Chemical Structure
The structure of Methyl 9-oxodec-2-enoate features a ten-carbon chain with a ketone group at the 9-position and an α,β-unsaturated methyl ester at the terminus.
Caption: Chemical structure of Methyl 9-oxodec-2-enoate.
The Queen Mandibular Pheromone (QMP) Complex
Methyl 9-oxodec-2-enoate does not act in isolation. It is the esterified form of 9-ODA, the primary component of a synergistic five-part pheromone blend (QMP) that collectively regulates colony behavior.[6][7]
The core components of QMP are:
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(E)-9-Oxodec-2-enoic acid (9-ODA): The most abundant component, it strongly inhibits queen rearing and worker ovary development and is a primary sex attractant.[1][3]
-
(R,E)-(-)-9-Hydroxydec-2-enoic acid (-9-HDA): Promotes swarm stability and has a calming effect.[1]
-
(S,E)-(+)-9-Hydroxydec-2-enoic acid (+9-HDA): The biological role is less defined but is part of the natural blend.
-
Methyl p-hydroxybenzoate (HOB): Acts synergistically with the other components.[6]
-
4-Hydroxy-3-methoxyphenylethanol (HVA): Another synergistic component that enhances the signal of a mature, egg-laying queen.[3][6]
The presence and precise ratio of these compounds provide workers with detailed information about the queen's presence, age, and reproductive fitness.
Caption: Synergistic action of the QMP complex components.
Synthesis Methodology
The controlled synthesis of Methyl 9-oxodec-2-enoate is essential for research purposes, enabling the study of its specific biological activities without confounding variables from natural extracts. The following protocol is a robust, multi-step synthesis adapted from established literature on the synthesis of 9-ODA and its derivatives.[8][9][10]
Rationale: This synthetic route is chosen for its reliance on commercially available starting materials and its use of well-characterized, high-yield reactions. The key steps involve building the carbon backbone and then strategically introducing the ketone and the α,β-unsaturated ester functionalities.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Methyl 9-oxodec-2-enoate.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 9-oxodecanoate (Intermediate) [8]
-
Causality: This initial step creates the core C10 backbone with the terminal methyl ester and a precursor group for the ketone. We adapt a procedure starting from a high-quality half ester-acid chloride of nonanedioic acid.
-
Preparation of Half Ester-Acid Chloride: Start with high-purity nonanedioic acid. Reflux with a controlled amount of methanol and an acid catalyst to produce the methyl hydrogen nonanedioate. Purify this intermediate carefully.
-
Convert the purified half-ester to the acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
Ketone Formation: In a separate flask under an inert atmosphere (e.g., argon), prepare a solution of methylmagnesium bromide (Grignard reagent) in THF.
-
Cool the Grignard solution to -78 °C. Slowly add the half ester-acid chloride solution dropwise. The low temperature prevents side reactions and over-addition.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Methyl 9-oxodecanoate.
Step 2: Synthesis of Methyl 9-oxodec-2-enoate [8]
-
Causality: This two-step sequence is a reliable method for introducing an α,β-unsaturation next to an ester. The selenyl group is introduced and then eliminated to form the double bond with high stereoselectivity for the desired (E)-isomer.
-
Enolate Formation: Dissolve the purified Methyl 9-oxodecanoate in dry THF under an inert atmosphere and cool to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the ester enolate. The low temperature is critical to ensure kinetic deprotonation at the desired α-position.
-
Selenation: Add phenylselenyl bromide (PhSeBr) to the enolate solution. The selenium atom acts as an electrophile and is attacked by the enolate.
-
Allow the reaction to proceed at -78 °C for 1 hour, then warm to room temperature. Quench with water and extract the product. Purify if necessary to obtain methyl 9-oxo-2-phenylselenodecanoate.
-
Oxidative Elimination: Dissolve the seleno-ester in DCM. Add 30% hydrogen peroxide (H₂O₂) at 0 °C. The selenium is oxidized to a selenoxide.
-
The selenoxide undergoes a spontaneous syn-elimination at room temperature, forming the C2-C3 double bond and eliminating PhSeOH.
-
Work up the reaction by washing with sodium bicarbonate solution to remove acidic byproducts. Dry the organic layer and concentrate.
-
Purify the final product, Methyl 9-oxodec-2-enoate, via flash column chromatography to achieve high purity.
Analytical and Quality Control Protocols
Verifying the identity and purity of the final compound is a critical, self-validating step in any synthesis. For a semiochemical like Methyl 9-oxodec-2-enoate, even small impurities can have significant biological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this type of analysis.
Analytical Workflow
Caption: Standard workflow for GC-MS analysis and quality control.
GC-MS Protocol
-
Rationale: GC is ideal for separating volatile and semi-volatile compounds like fatty acid methyl esters. The mass spectrometer provides definitive structural information through fragmentation patterns, confirming the molecular weight and key structural motifs.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a high-purity volatile solvent such as hexane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identity Confirmation: The mass spectrum should show a molecular ion peak (M⁺) at m/z 198. Key fragments corresponding to the acylium ion, McLafferty rearrangement products, and loss of the methoxy group should be identified and matched with library data or theoretical fragmentation.
-
Purity Assessment: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). A purity of >98% is typically desired for biological assays.
-
Comparative Analytical Methods
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by volatility and column interaction. | Separation by polarity and column interaction. |
| Typical Column | HP-5 (or equivalent) | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Inert Gas (e.g., Helium) | Acetonitrile/Water gradient |
| Detector | Flame Ionization (FID) or Mass Spec (MS) | UV-Vis (approx. 210-220 nm for the C=C bond) |
| Best For | Purity of volatile compounds, isomer separation. | Purity of non-volatile impurities, preparative scale. |
| Precision (%RSD) | < 5% | < 2% |
| Source: Adapted from general analytical principles.[11] |
Applications and Future Directions
The primary application of Methyl 9-oxodec-2-enoate is in fundamental research into chemical ecology and the social behavior of honeybees.
-
Research Applications: Synthetic Methyl 9-oxodec-2-enoate allows for controlled experiments to dissect the specific behavioral or physiological responses it elicits in bees, both alone and in combination with other QMP components.
-
Apiculture: There is potential to use synthetic pheromone blends to manage bee colonies, for example, to stabilize queenless hives, improve queen acceptance, or manage swarming.
-
Drug Development and Analogue Synthesis: While not a drug itself, the molecule serves as a natural product scaffold. Its specific interaction with insect olfactory receptors is a model for designing highly specific and potent receptor modulators. The keto-acid and unsaturated ester motifs are common in biologically active molecules, making it an interesting starting point for creating novel compound libraries for screening. The principles of using methyl groups to modulate physicochemical and pharmacokinetic properties are a cornerstone of modern medicinal chemistry.[12]
Future research will likely focus on identifying the specific olfactory receptors that bind to Methyl 9-oxodec-2-enoate and other QMP components, which could open doors to developing highly targeted and environmentally benign pest management tools.
Conclusion
Methyl 9-oxodec-2-enoate is more than just a chemical compound; it is a messenger molecule that helps orchestrate one of nature's most complex social systems. Its identity as the methyl ester of a principal honeybee pheromone makes it a subject of significant interest. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, provides researchers with the necessary foundation to explore its biological functions and unlock its potential applications in science and industry.
References
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Taylor, O. R. (2015). A Synthesis of Pure Methyl 9—Oxodecanoate, an Intermediate in the Synthesis of Queen Honeybee Ester. Journal of Apicultural Research, 22(1). [Link]
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Wikipedia contributors. (n.d.). List of honey bee pheromones. In Wikipedia. [Link]
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Butler, C. G., Callow, R. K., & Johnston, N. C. (1962). The isolation and synthesis of queen substance, 9-oxodec-trans-2-enoic acid, a honeybee pheromone. Proceedings of the Royal Society B, 155(960), 417–432. [Link]
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Scientific Beekeeping. (n.d.). Queen Pheromones. [Link]
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(n.a.). A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. [Link]
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The Holy Habibee. (2024). Pheromones in Honey Bees & Their Functions. [Link]
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LookChem. (n.d.). Cas 1189-64-6, 2-Decenoic acid, 9-oxo-, methyl ester, (E)-. [Link]
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Keeling, C. I., Slessor, K. N., Higo, H. A., & Winston, M. L. (2003). New components of the honey bee (Apis mellifera L.) queen retinue pheromone. Proceedings of the National Academy of Sciences, 100(8), 4486–4491. [Link]
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Wikipedia contributors. (n.d.). 9-Oxodecenoic acid. In Wikipedia. [Link]
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Odinokov, V. N., et al. (2009). New approach to the synthesis of 9-oxo-2E-decenoic acid, a multifunctional pheromone of queen honeybee, from the telomer of butadiene and water. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 9-oxodec-2-enoate. PubChem Compound Database. [Link]
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de Paula, F. C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
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